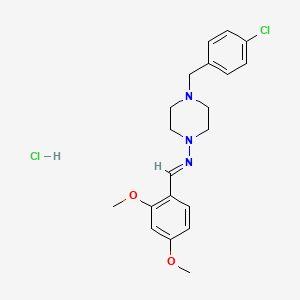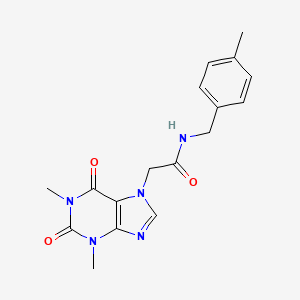![molecular formula C14H10ClN3O B5777138 4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)
4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.
Aplicaciones Científicas De Investigación
4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various fields of scientific research. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. It has also been studied for its potential use as an anti-inflammatory agent and for its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis by activating certain pathways in the cell.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has cytotoxic effects on cancer cells. It has also been shown to have anti-inflammatory and antimicrobial properties. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential as an anticancer agent. It has also been shown to have anti-inflammatory and antimicrobial properties, which make it a versatile compound for various studies. However, one of the limitations of using this compound is its toxicity. It can be harmful if not handled properly, and caution should be taken when working with this compound.
Direcciones Futuras
There are several future directions for the study of 4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of research is its potential use as an anti-inflammatory agent. Studies are needed to determine its mechanism of action and its effectiveness in treating inflammatory diseases. Additionally, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction between 4-chlorobenzyl hydrazine and 2-chloropyridine-3-carboxylic acid. The reaction is catalyzed by a base and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-12-3-1-10(2-4-12)9-13-17-14(18-19-13)11-5-7-16-8-6-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMIVUSOAXRJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)

![2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)




![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5777106.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide](/img/structure/B5777118.png)
![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)



![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)